molecular formula C27H40O17 B606755 (3R)-2-hydroxy-4-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]hexanoic acid CAS No. 256459-39-9

(3R)-2-hydroxy-4-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]hexanoic acid

Cat. No.: B606755
CAS No.: 256459-39-9
M. Wt: 636.6 g/mol
InChI Key: WBSSVHBTDKPYQF-KRABCRPJSA-N
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Description

This compound is a highly substituted hexanoic acid derivative featuring two glycosyl moieties [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] linked via ester and ether bonds. The structure includes:

  • Core: A hexanoic acid backbone with a hydroxyl group at position 2 and a methyl group at position 2.
  • Substituents: A glycosyloxy group at position 3 of the hexanoic acid. A phenylmethoxycarbonyl group at position 3, further substituted with another glycosyloxy moiety at the para position of the phenyl ring.

The compound exhibits high polarity due to multiple hydroxyl groups (hydrogen bond donors/acceptors) and a large molecular weight (~800–900 g/mol estimated), which may limit its membrane permeability.

Properties

CAS No.

256459-39-9

Molecular Formula

C27H40O17

Molecular Weight

636.6 g/mol

IUPAC Name

(2S,3R)-2-hydroxy-5-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]hexanoic acid

InChI

InChI=1S/C27H40O17/c1-11(2)7-27(22(36)23(37)38,44-25-21(35)19(33)17(31)15(9-29)43-25)26(39)40-10-12-3-5-13(6-4-12)41-24-20(34)18(32)16(30)14(8-28)42-24/h3-6,11,14-22,24-25,28-36H,7-10H2,1-2H3,(H,37,38)/t14-,15-,16-,17-,18+,19+,20-,21-,22-,24-,25+,27-/m1/s1

InChI Key

WBSSVHBTDKPYQF-KRABCRPJSA-N

SMILES

O[C@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)[C@@H]1OC2=CC=C(COC([C@](O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)([C@@H](C(O)=O)O)CC(C)C)=O)C=C2

Isomeric SMILES

CC(C)C[C@@]([C@@H](C(=O)O)O)(C(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CC(C)CC(C(C(=O)O)O)(C(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Coelovirin C;  Dactylorhin D; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-2-hydroxy-4-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]hexanoic acid typically involves multiple steps:

    Formation of the beta-D-glucopyranoside moiety: This can be achieved through the glycosylation of glucose with an appropriate alcohol under acidic conditions.

    Esterification and etherification: The intermediate glucopyranoside is then subjected to esterification and etherification reactions to introduce the carboxyhydroxymethyl and phenyl groups. These reactions often require catalysts such as sulfuric acid or p-toluenesulfonic acid and are carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as the use of enzymes to catalyze the glycosylation reactions, which can offer higher specificity and milder reaction conditions compared to traditional chemical synthesis. Additionally, large-scale production would require optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Introduction of nitro, sulfonyl, or other functional groups onto the phenyl ring.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential therapeutic effects. Research indicates that it may possess anti-inflammatory and antioxidant properties. For instance:

  • Anti-inflammatory Effects : Studies have shown that compounds similar to this glycoside can inhibit pro-inflammatory cytokines and reduce edema in various models of inflammation .

Medicinal Chemistry

Due to its complex structure and glycosidic linkages, this compound serves as a valuable intermediate for synthesizing more complex molecules. It can be utilized in the development of new drugs targeting various diseases:

Application AreaDescription
Drug DevelopmentUsed as a building block for synthesizing novel therapeutic agents.
Glycoside ResearchInvestigated for its role in modulating biological activities through glycosidic interactions.

The compound's mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The hydrolysis of its glycosidic bond by glycosidases releases active aglycone moieties that may exert biological effects.

Case Studies

Several studies have highlighted the biological activities of similar compounds:

  • Venous Disease Treatment : Research indicates that compounds with similar structures can be effective in treating venous diseases by improving venous tone and reducing inflammation .
  • Antioxidant Activity : The antioxidant properties of related glycosides have been documented to protect cells from oxidative stress .

Natural Product Chemistry

This compound is part of a broader class of natural products derived from plants known for their health benefits. Its structure suggests potential applications in nutraceuticals and functional foods.

Mechanism of Action

The mechanism of action of (3R)-2-hydroxy-4-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The glycosidic bond can be hydrolyzed by glycosidases, releasing the active aglycone moiety, which can then exert its biological effects. The compound may also modulate signaling pathways by binding to carbohydrate-recognizing proteins, influencing cellular responses.

Comparison with Similar Compounds

Methodology :

  • Tanimoto Coefficient : Used to quantify structural similarity via molecular fingerprints (e.g., Morgan fingerprints) . A Tanimoto score >0.8 indicates high similarity .
  • Murcko Scaffolds : Identifies core structural motifs for grouping compounds .

Key Findings :

Glycosylated Hexanoic Acid Derivatives: Compounds with analogous glycosyloxy groups (e.g., : C59H104O33) share ~70–80% structural similarity due to conserved sugar moieties but differ in the hexanoic acid substituents . Example: The compound in has a higher molecular weight (1341.40 g/mol) due to additional glycosyl and lipid chains, whereas the target compound lacks lipid components .

Phenolic Ester Derivatives: Compounds like 4-[(glycosyloxy)phenyl]methoxycarbonyl derivatives (e.g., ) show moderate similarity (~50–60%) due to shared phenylmethoxycarbonyl groups but differ in glycosylation patterns .

Simpler Hexanoic Acid Analogues: (3R)-3-Hydroxy-3-methylhexanoic acid () shares the hexanoic acid core but lacks glycosyl and phenyl groups, resulting in low Tanimoto scores (<0.3) .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound (3R)-3-Hydroxy-3-methylhexanoic Acid ()
Molecular Weight (g/mol) ~800–900 (estimated) 1341.40 146.18
Hydrogen Bond Donors ~19–22 19 2
Hydrogen Bond Acceptors ~30–32 32 3
LogP (Predicted) -3.8 to -5.9 -3.80 (XLogP) 0.50 (estimated)
Polar Surface Area (Ų) ~500–520 521.00 57.53
Oral Bioavailability Low (high polarity) Low Moderate

Key Observations :

  • The target compound’s high hydrogen bond capacity and polar surface area correlate with poor membrane permeability, similar to ’s glycolipid .
  • Simplified analogues (e.g., ) show improved bioavailability due to reduced size and polarity .

Biological Activity

The compound (3R)-2-hydroxy-4-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]hexanoic acid is a complex glycoside with potential therapeutic applications. This article explores its biological activity based on current research findings.

PropertyValue
Molecular Formula C27H40O17
Molecular Weight 636.6 g/mol
CAS Number 256459-39-9
IUPAC Name (2S,3R)-2-hydroxy-5-methyl...

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The glycosidic bond can be hydrolyzed by glycosidases to release an active aglycone moiety that exerts biological effects. Additionally, the compound may modulate signaling pathways by binding to carbohydrate-recognizing proteins, influencing various cellular responses.

Biological Activities

  • Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
  • Anticancer Potential : Preliminary studies indicate that this compound may inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic pathways .
  • Cardioprotective Effects : Research suggests that it may have protective effects on cardiac tissue during ischemic events by improving blood flow and reducing myocardial damage .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Heart Failure Treatment : A study examined the effects of a related formulation containing this compound on heart failure models. Results indicated improved cardiac function and reduced myocardial fibrosis .
  • Antioxidant Activity Assessment : In vitro assays demonstrated that this compound significantly reduced oxidative stress markers in cultured human cells, suggesting its potential as a therapeutic agent for oxidative stress-related diseases .

Research Findings

Recent studies have focused on the pharmacological potential of this compound:

  • A virtual screening procedure identified it as a promising candidate for venous disease treatment due to its ability to inhibit key inflammatory pathways involved in venous insufficiency .
  • Another study highlighted its role in modulating metabolic pathways associated with diabetes and obesity, indicating a broader therapeutic scope beyond cardiovascular health.

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